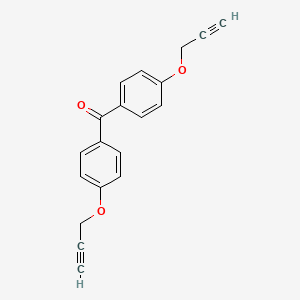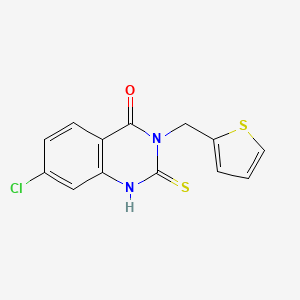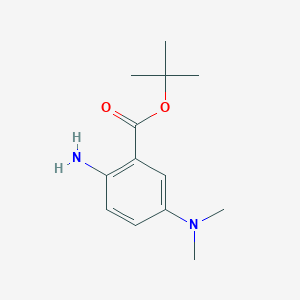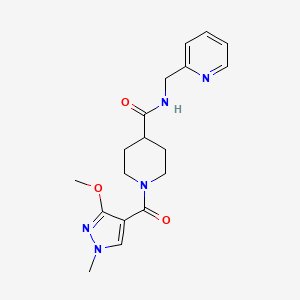
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
In the realm of organic synthesis, urea derivatives, including structures similar to 1-(4-(tert-Butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, are extensively studied for their lithiation reactions and synthesis applications. For instance, Smith et al. (1999) discussed the variation in site of lithiation with ring substituent of N′-aryl-N,N-dimethylureas, highlighting the synthetic utility of these reactions in creating diverse organic molecules. This research showcases the ability to manipulate urea compounds for targeted chemical synthesis, offering pathways to novel chemical entities and potentially new materials or pharmaceuticals (Smith, El‐Hiti, & Shukla, 1999).
Material Science and Molecular Devices
The synthesis and functionalization of urea derivatives also have implications in material science and the development of molecular devices. For example, Lock et al. (2004) investigated the cyclodextrin complexation of the stilbene derivative and its self-assembly into molecular devices, demonstrating how urea derivatives can be integral to the construction of nanoscale architectures and systems with potential applications in sensing, drug delivery, and molecular electronics (Lock, May, Clements, Lincoln, & Easton, 2004).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, urea derivatives are pivotal in the discovery and development of new therapeutic agents. A study by Feng et al. (2020) on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents exemplifies the potential of these compounds in contributing to the development of novel treatments for cancer. These compounds showed significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of urea derivatives in oncology research (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, Hu, 2020).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-14-6-11-18(12-15(14)2)27-19(24-25-26-27)13-22-20(28)23-17-9-7-16(8-10-17)21(3,4)5/h6-12H,13H2,1-5H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKIUDDMEKMYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)
![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)




![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)